3,5-Dimethylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

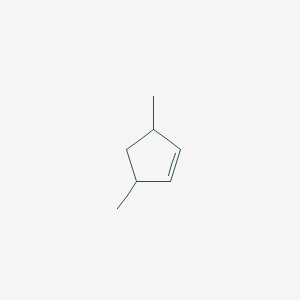

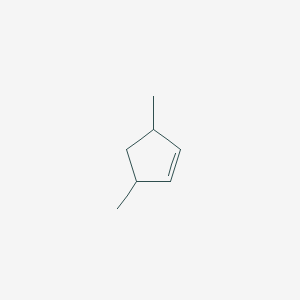

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylcyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPAPFTXLYVYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334994 | |

| Record name | 3,5-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7459-71-4 | |

| Record name | 3,5-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclopentene is a cyclic alkene with the chemical formula C₇H₁₂. As a member of the cyclopentene (B43876) family, its chemical behavior is largely dictated by the reactivity of the carbon-carbon double bond within the five-membered ring. This document provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its characterization and key reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and literature sources, and include both experimental and calculated data.

Table 1: General and Physical Properties[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | PubChem[1] |

| Molecular Weight | 96.17 g/mol | PubChem[1] |

| CAS Number | 7459-71-4 | NIST[2] |

| IUPAC Name | 3,5-dimethylcyclopent-1-ene | PubChem[1] |

| Boiling Point | 353 K (79.85 °C) | Cheméo[3] |

| Melting Point | 176.07 K (-97.08 °C) (Calculated) | Cheméo[3] |

| Density | 0.788 ± 0.06 g/cm³ (Predicted) | |

| LogP (Octanol/Water Partition Coefficient) | 2.219 (Calculated) | Cheméo[3] |

| Water Solubility (log₁₀WS) | -2.02 (Calculated) | Cheméo[3] |

Table 2: Thermodynamic Properties (Calculated)[4]

| Property | Value | Unit |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 66.86 | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -89.89 | kJ/mol |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 10.11 | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 31.42 | kJ/mol |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. Below is a summary of available spectroscopic data.

Table 3: Spectroscopic Data

| Technique | Data Highlights | Source |

| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum. | NIST[2] |

| ¹³C Nuclear Magnetic Resonance (NMR) | PubChem indicates the availability of ¹³C NMR spectra. | PubChem[1] |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available through PubChem. | PubChem[1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Detailed experimental spectra are not readily available in the public domain, but chemical shifts can be predicted based on its structure. |

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and reaction of this compound.

Synthesis of this compound

Proposed Experimental Protocol (General Adaptation):

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, place 3,5-dimethylcyclopentanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Dehydration: Gently heat the mixture. The cyclopentene product, being more volatile, will distill over as it is formed.

-

Workup: Collect the distillate, which will contain both the product and water. Separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Final Purification: Further purify the product by fractional distillation to obtain pure this compound.

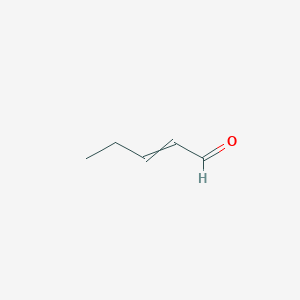

Ozonolysis of this compound

Ozonolysis is a powerful reaction that cleaves the double bond of an alkene, typically yielding aldehydes, ketones, or carboxylic acids depending on the workup conditions. The ozonolysis of this compound is expected to yield 3-methyl-1,5-hexanedial.

Detailed Experimental Protocol (Adapted from General Procedures): [4][5][6][7]

-

Dissolution: Dissolve this compound in a suitable inert solvent, such as dichloromethane (B109758) or methanol, in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.[5][6]

-

Ozonation: Bubble a stream of ozone-enriched oxygen through the cooled solution. The reaction is typically monitored for a color change (e.g., the appearance of a blue color from unreacted ozone) to indicate completion.[5][6]

-

Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.

-

Reductive Workup: To obtain the dialdehyde (B1249045) product, add a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust and acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours.[4][5]

-

Isolation and Purification: After the workup is complete, the product can be isolated by extraction and purified using standard techniques such as column chromatography or distillation.

Mandatory Visualizations

Diagram 1: Ozonolysis of this compound

Caption: Reaction scheme for the ozonolysis of this compound.

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

References

- 1. This compound | C7H12 | CID 522549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 7459-71-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Ozonolysis - Wikipedia [en.wikipedia.org]

- 7. jove.com [jove.com]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclopentene is a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. A thorough understanding of its physical properties is fundamental for its application in laboratory and industrial settings, ensuring proper handling, characterization, and utilization in synthetic pathways. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its chemical characterization.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₂ | Cheméo[1], PubChem[2] |

| Molecular Weight | 96.17 g/mol | Cheméo[1], PubChem[2] |

| CAS Number | 7459-71-4 | Cheméo[1], PubChem[2] |

| InChI Key | PUPAPFTXLYVYPX-UHFFFAOYSA-N | Cheméo[1], PubChem[2] |

| Canonical SMILES | CC1C=CC(C)C1 | Cheméo[1] |

Quantitative Physical Properties

The physical properties of this compound are crucial for its purification, handling, and use in chemical reactions. The data presented below has been aggregated from various chemical databases. It is important to note that while some properties have been experimentally determined, others are computational estimations.

| Physical Property | Value | Unit | Source and Notes |

| Normal Boiling Point | 353.00 ± 7.00 | K | NIST[1], (Experimentally determined) |

| Normal Melting Point | 176.07 | K | Cheméo[1], (Joback Calculated Property) |

| Enthalpy of Vaporization | 31.42 | kJ/mol | Cheméo[1], (Joback Calculated Property) |

| Enthalpy of Fusion | 10.11 | kJ/mol | Cheméo[1], (Joback Calculated Property) |

| Critical Temperature | 564.73 | K | Cheméo[1], (Joback Calculated Property) |

| Critical Pressure | 3431.89 | kPa | Cheméo[1], (Joback Calculated Property) |

| Critical Volume | 0.353 | m³/kmol | Cheméo[1], (Joback Calculated Property) |

| LogP (Octanol/Water) | 2.219 | Cheméo[1], (Crippen Calculated Property) | |

| Water Solubility (log10WS) | -2.02 | mol/l | Cheméo[1], (Crippen Calculated Property) |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Availability | Source |

| Mass Spectrum (EI) | Available | NIST[3], PubChem[2] |

| Infrared (IR) Spectrum | Available | PubChem[2] |

| ¹³C NMR Spectrum | Available | PubChem[2] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining key physical properties of volatile organic compounds like this compound.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of this compound (0.5-1 mL) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped within a Thiele tube filled with mineral oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is then determined by the known density of water at that temperature.

-

The pycnometer is dried and then filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath.

-

The mass of the pycnometer filled with the sample is accurately measured.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Acetone (B3395972) and lens paper for cleaning

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with acetone and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism using a clean dropper.

-

The prisms are closed and the instrument's light source is adjusted to illuminate the sample.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be recorded, and if necessary, a correction factor can be applied to report the value at a standard temperature (typically 20°C).

Workflow and Visualization

Characterization Workflow for a Synthesized Organic Compound

The following diagram illustrates a typical workflow for the characterization and purity assessment of a synthesized organic compound such as this compound.

Caption: General Workflow for Organic Compound Characterization.

References

Spectroscopic Data of 3,5-Dimethylcyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylcyclopentene (C₇H₁₂), a cyclic alkene of interest in organic synthesis and materials science. This document details available mass spectrometry data and outlines the general experimental protocols for acquiring infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectra for this class of compounds. Due to the limited availability of public domain spectral data for this compound, representative data for closely related compounds may be referenced to provide valuable insights.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Infrared (IR) Spectroscopy

No publicly available quantitative IR peak data for this compound was found. The following table provides expected characteristic vibrational frequencies for cyclic alkenes.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | 3100-3000 | Medium |

| C-H Stretch (Alkyl) | 3000-2850 | Strong |

| C=C Stretch | 1680-1640 | Medium to Weak |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium |

| =C-H Bend (Out-of-Plane) | 1000-650 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available quantitative ¹H and ¹³C NMR data for this compound was found. The chemical shifts are predicted based on the analysis of similar cyclic alkene structures.

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic (=C-H) | 5.5 - 6.0 | Multiplet | - |

| Allylic (C-H) | 2.0 - 2.5 | Multiplet | - |

| Methylene (CH₂) | 1.5 - 2.0 | Multiplet | - |

| Methyl (CH₃) | 0.9 - 1.2 | Doublet | ~6-7 |

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Vinylic (=C) | 125 - 135 |

| Allylic (C) | 30 - 40 |

| Methylene (CH₂) | 25 - 35 |

| Methyl (CH₃) | 15 - 25 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[1] The fragmentation pattern is characteristic of a cyclic alkene.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 35 | [C₇H₁₂]⁺• (Molecular Ion) |

| 81 | 100 | [C₆H₉]⁺ (Loss of •CH₃) |

| 67 | 45 | [C₅H₇]⁺ |

| 54 | 30 | [C₄H₆]⁺• (Retro-Diels-Alder) |

| 41 | 55 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 50 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for volatile cyclic alkenes like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid sample to identify functional groups.

Methodology:

-

Sample Preparation: A neat (undiluted) liquid sample is used. A single drop of this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.

-

Instrument Setup: The salt plates are mounted in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through shimming.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the pulse angle, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with a single peak for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system is ideal. The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 3,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dimethylcyclopentene. Due to the limited availability of public experimental spectral data for this specific compound, this document presents a comprehensive theoretical analysis based on established principles of NMR spectroscopy and typical chemical shift values for analogous molecular fragments. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Stereoisomerism

This compound (C₇H₁₂) is a cyclic alkene with two stereocenters at the C3 and C5 positions. This gives rise to two possible stereoisomers: cis-3,5-dimethylcyclopentene and trans-3,5-dimethylcyclopentene. The spatial arrangement of the two methyl groups relative to the cyclopentene (B43876) ring significantly influences the chemical environment of the individual protons and carbon atoms, leading to distinct NMR spectra for each isomer. For the purpose of this guide, we will primarily focus on the general spectral features, while acknowledging that the precise chemical shifts and coupling constants will differ between the cis and trans isomers.

Below is a diagram illustrating the chemical structure of this compound with a numbering scheme for the carbon and hydrogen atoms, which will be used for the assignment of NMR signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the vinylic, allylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule, and is denoted as s (singlet), d (doublet), t (triplet), q (quartet), or m (multiplet). The coupling constant (J), which represents the interaction between adjacent protons, is given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1, H2 (vinylic) | 5.5 - 6.0 | m | - |

| H3, H5 (allylic) | 2.0 - 2.8 | m | - |

| H4 (aliphatic) | 1.2 - 2.0 | m | - |

| H6, H7 (methyl) | 0.9 - 1.2 | d | ~7 |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. The predicted chemical shifts are influenced by the hybridization and the substitution pattern of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C2 (alkene) | 125 - 135 |

| C3, C5 (allylic) | 35 - 45 |

| C4 (aliphatic) | 30 - 40 |

| C6, C7 (methyl) | 15 - 25 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

-

Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.

-

Labeling: Clearly label the NMR tube with the sample information.

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for acquiring NMR spectra. Specific parameters may need to be optimized based on the spectrometer being used.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: 30-90 degrees.

-

Spectral Width: Approximately 15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans, due to the low natural abundance of ¹³C.

-

Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct any distortions in the baseline of the spectrum.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Logical Relationships in Spectral Analysis

The interpretation of NMR spectra involves a logical process of correlating the different spectral parameters to the molecular structure. The following diagram illustrates the relationships between the key pieces of information obtained from ¹H and ¹³C NMR and how they contribute to the final structural elucidation.

By systematically analyzing the chemical shifts, integrations, multiplicities, and coupling constants from the ¹H NMR spectrum, along with the chemical shifts and number of signals from the ¹³C NMR spectrum, a complete and unambiguous assignment of the structure of this compound can be achieved. This guide provides the foundational information and methodologies to aid researchers in this analytical process.

An In-depth Technical Guide to the Mass Spectrometry of 3,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 3,5-dimethylcyclopentene. It includes quantitative mass spectral data, a detailed experimental protocol for its acquisition, and a visualization of its fragmentation pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Mass Spectrometry Data for this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak observed at a mass-to-charge ratio (m/z) of 96. The fragmentation pattern provides valuable information for the structural elucidation of this cyclic alkene.

Quantitative Data

The quantitative mass spectrometry data for this compound, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[1][2] The data includes the mass-to-charge ratio (m/z) and the relative intensity of the observed ions.

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 27 | 25 | [C2H3]+ |

| 39 | 40 | [C3H3]+ |

| 41 | 35 | [C3H5]+ |

| 53 | 15 | [C4H5]+ |

| 55 | 20 | [C4H7]+ |

| 67 | 30 | [C5H7]+ |

| 79 | 50 | [C6H7]+ |

| 81 | 100 | [C6H9]+ |

| 96 | 30 | [C7H12]+• (Molecular Ion) |

Note: The relative intensities are approximate values based on the visual inspection of the mass spectrum from the NIST WebBook. The base peak is assigned a relative intensity of 100%.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation

-

Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

GC-MS Parameters

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for the separation of volatile hydrocarbons like this compound.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split injection with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Final hold: Hold at 150 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

Sample Preparation

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared. The concentration should be optimized to avoid column and detector saturation.

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions proceeds through several key pathways, primarily involving the loss of methyl groups and ring cleavage. The proposed fragmentation mechanism is visualized in the diagram below. The molecular ion ([C7H12]+•) is formed by the loss of an electron. A common fragmentation pathway for cyclic alkenes is the retro-Diels-Alder reaction, although in this substituted cyclopentene, allylic cleavages and rearrangements are also prominent.[3] The base peak at m/z 81 is likely due to the loss of a methyl radical, forming a stable resonating carbocation.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Stereoisomers of 3,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylcyclopentene, a cyclic alkene with the chemical formula C₇H₁₂, is a chiral molecule that exists as a set of stereoisomers. Due to the presence of two stereocenters at positions 3 and 5 of the cyclopentene (B43876) ring, this compound can exist as a pair of diastereomers: cis and trans. The trans diastereomer is chiral and exists as a pair of enantiomers, while the cis diastereomer is a meso compound and is achiral. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, physical properties, and generalized experimental protocols for their synthesis and separation. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, stereochemistry, and drug development.

Introduction to the Stereoisomers of this compound

Stereoisomerism plays a critical role in the functionality and bioactivity of molecules in drug development and materials science. This compound presents a fundamental example of stereoisomerism arising from two chiral centers within a cyclic framework. The spatial arrangement of the two methyl groups relative to the cyclopentene ring dictates the classification of the isomers.

The stereocenters are located at carbon atoms C-3 and C-5. The isomers are:

-

cis-3,5-Dimethylcyclopentene: In this isomer, the two methyl groups are on the same side of the cyclopentene ring. Due to a plane of symmetry, this molecule is achiral and is classified as a meso compound.

-

trans-3,5-Dimethylcyclopentene: In this isomer, the two methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers:

-

(3R,5R)-3,5-Dimethylcyclopentene

-

(3S,5S)-3,5-Dimethylcyclopentene

-

The relationship between these stereoisomers is crucial for their separation and individual characterization. The cis and trans isomers are diastereomers and thus have different physical properties, which can be exploited for their separation. The two trans enantiomers, however, have identical physical properties in a non-chiral environment, requiring chiral separation techniques.

Logical Relationships of Stereoisomers

The stereoisomeric relationships of this compound can be visualized as a logical workflow, from the constitutional isomer to the individual enantiomers.

Physicochemical Data

Quantitative data for the individual stereoisomers of this compound are not extensively reported in the literature. The available data often pertains to the compound without specifying the isomeric composition.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 96.17 g/mol | --INVALID-LINK-- |

| CAS Registry Number | 7459-71-4 | --INVALID-LINK-- |

| Boiling Point | 353 K (79.85 °C) | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: CAS Registry Numbers for Stereoisomers of this compound

| Stereoisomer | CAS Registry Number |

| cis-3,5-Dimethylcyclopentene | 30213-29-7 |

| trans-3,5-Dimethylcyclopentene | 61394-27-2 |

| (3S,5S)-3,5-Dimethylcyclopentene | 61394-27-2 |

Experimental Protocols

Detailed and validated experimental protocols specifically for the synthesis and separation of this compound stereoisomers are scarce in publicly available literature. The following sections provide generalized methodologies based on standard organic chemistry principles and procedures reported for analogous compounds.

Generalized Synthesis via Dehydration of 3,5-Dimethylcyclopentanol

A plausible synthetic route to a mixture of cis- and trans-3,5-dimethylcyclopentene is the acid-catalyzed dehydration of the corresponding alcohol, 3,5-dimethylcyclopentanol. The reaction typically proceeds through an E1 elimination mechanism involving a carbocation intermediate.

Reaction Scheme:

C₇H₁₄O (3,5-Dimethylcyclopentanol) --[H⁺, Δ]--> C₇H₁₂ (this compound) + H₂O

Materials:

-

3,5-Dimethylcyclopentanol (mixture of stereoisomers)

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a fractional distillation apparatus, combine 3,5-dimethylcyclopentanol and a catalytic amount of strong acid (e.g., a few drops of concentrated H₂SO₄ or a small volume of 85% H₃PO₄). Add a few boiling chips.

-

Dehydration and Distillation: Gently heat the mixture. The lower-boiling alkene products will distill as they are formed. Collect the distillate, which will contain the isomeric mixture of this compound and water.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Decant or filter to remove the drying agent.

-

Purification: The resulting mixture of cis- and trans-3,5-dimethylcyclopentene can be purified from any remaining starting material or byproducts by simple distillation.

The workflow for this generalized synthesis is depicted below.

Separation of Diastereomers

The cis (meso) and trans (racemic) isomers of this compound are diastereomers and are expected to have different boiling points. Therefore, fractional distillation is a viable method for their separation.

Protocol: Fractional Distillation

-

Apparatus: Assemble a fractional distillation apparatus with an efficient fractionating column (e.g., Vigreux or packed column).

-

Distillation: Place the mixture of cis- and trans-3,5-dimethylcyclopentene in the distillation flask with boiling chips. Heat the flask gradually.

-

Fraction Collection: Carefully collect fractions at different temperature ranges. The composition of each fraction should be monitored by a suitable analytical technique, such as gas chromatography (GC), to determine the enrichment of each diastereomer.

Chiral Resolution of trans-3,5-Dimethylcyclopentene

The separation of the enantiomers of trans-3,5-dimethylcyclopentene requires a chiral resolution technique. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving enantiomers of non-polar compounds.

-

Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Analysis and Collection: Inject the racemic trans-3,5-dimethylcyclopentene onto the chiral column. The two enantiomers will elute at different retention times. For preparative separation, fractions corresponding to each enantiomeric peak can be collected.

The logical workflow for the complete separation of all stereoisomers is outlined below.

Conclusion

The stereoisomers of this compound serve as an excellent model for understanding the principles of stereochemistry in cyclic systems. This guide has detailed the structural relationships between the cis (meso) and trans (enantiomeric) diastereomers. While specific, experimentally determined physical constants for the individual stereoisomers are not widely available, generalized protocols for their synthesis and separation have been provided. The synthesis can be approached via the dehydration of the corresponding alcohol, yielding a mixture of diastereomers. Subsequent separation can be achieved by fractional distillation to isolate the cis and trans isomers, followed by chiral chromatography to resolve the enantiomers of the trans form. This guide provides a foundational framework for researchers and professionals working with this and structurally related chiral molecules.

An In-depth Technical Guide to the Stereoisomers of 3,5-Dimethylcyclopentene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data, particularly spectroscopic analyses, for the specific isomers of 3,5-dimethylcyclopentene are not extensively available in peer-reviewed literature. Therefore, this guide establishes the theoretical framework for these isomers and employs closely related, well-documented analogs to provide representative experimental protocols and data. The principles of stereochemistry, synthesis, and characterization are directly transferable.

Introduction to Stereoisomerism in this compound

Substituted cycloalkenes, such as this compound, provide classic examples of stereoisomerism. Due to the restricted rotation imposed by the ring structure and the presence of two stereocenters at positions 3 and 5, this compound can exist as two diastereomers: cis and trans.

-

Cis-3,5-dimethylcyclopentene: In this isomer, the two methyl groups are oriented on the same side of the cyclopentene (B43876) ring's approximate plane.

-

Trans-3,5-dimethylcyclopentene: In this isomer, the two methyl groups are located on opposite sides of the ring's plane.

These spatial arrangements result in distinct physical and spectroscopic properties, making their unambiguous identification crucial in chemical synthesis and analysis. The stereochemical relationship is fundamental to understanding their reactivity and potential interactions in complex chemical systems.

Theoretical Framework and Visualization

The core difference between the cis and trans isomers lies in the spatial orientation of the two methyl groups attached to the chiral centers (C3 and C5). This relationship can be visualized as follows:

Caption: Cis and trans isomers of this compound.

Synthesis and Characterization: An Analog-Based Approach

Given the scarcity of specific literature for this compound, we will detail a representative protocol for a structurally similar compound, 1,2-dimethylcyclopentene, which is synthesized from 1,2-dimethylcyclopentanol (B102604). This acid-catalyzed dehydration is a classic and illustrative method for forming a double bond within a cyclic system.

This protocol describes the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol to yield 1,2-dimethylcyclopentene.[1]

Materials and Equipment:

-

1,2-dimethylcyclopentanol

-

85% Phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

Place 1,2-dimethylcyclopentanol into a round-bottom flask.

-

Slowly add a catalytic amount of 85% phosphoric acid or a few drops of concentrated sulfuric acid to the alcohol.

-

Assemble a fractional distillation apparatus with the round-bottom flask.

-

Gently heat the mixture using a heating mantle. The alkene product, being more volatile than the starting alcohol, will distill along with water as an azeotrope.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel. Two layers will be present: an aqueous layer and an organic layer containing the product.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried liquid to remove the drying agent.

-

Purify the final product by simple distillation to obtain 1,2-dimethylcyclopentene.

Characterization: The product mixture should be analyzed to confirm the presence of the desired alkene and to identify any isomeric byproducts. Standard techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

While a complete dataset for cis/trans-3,5-dimethylcyclopentene is unavailable, the following table presents ¹H NMR data for a related compound, trans-3,4-dimethyl-2-pentene, to illustrate the type of quantitative data used for isomer differentiation.[3] The chemical shifts (δ) are indicative of the electronic environment of the protons.

| Table 1: Representative ¹H NMR Spectroscopic Data for an Analogous Alkene | |

| Compound | trans-3,4-dimethyl-2-pentene |

| Solvent | CDCl₃ |

| Frequency | 89.56 MHz |

| Assignment | Chemical Shift (ppm) |

| Vinylic Proton | 5.214 |

| Methine Proton | 2.213 |

| Vinylic Methyl Protons | 1.56 |

| Isopropyl Methyl Protons | 0.979 |

Data sourced from ChemicalBook spectral database.[3]

For the target molecule, this compound, one would expect distinct signals in the ¹H NMR spectrum for the vinylic protons (on the double bond), the methine protons at the C3 and C5 positions, and the methyl group protons. The coupling constants (J-values) between these protons would be critical in differentiating the cis and trans isomers due to their different dihedral angles, as dictated by the Karplus relationship.

Experimental and Analytical Workflow

The logical flow from synthesis to characterization and analysis is a critical component of research in this field. The following diagram illustrates a typical workflow for the synthesis and identification of alkene isomers.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The study of cis and trans isomers of this compound, while theoretically straightforward, highlights a common challenge in chemical research: the absence of comprehensive experimental data for every conceivable compound. By applying established principles of stereochemistry and leveraging experimental protocols from well-studied analogs, researchers can effectively predict, synthesize, and characterize such molecules. The methodologies outlined in this guide provide a robust framework for professionals in organic synthesis and drug development to approach the study of disubstituted cyclopentene systems. Future work may involve detailed quantum mechanical calculations to predict spectroscopic properties, which can then be confirmed through targeted synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylcyclopentene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of synthetic strategies for the stereoselective preparation of cis- and trans-3,5-dimethylcyclopentene. The synthesis of specific stereoisomers of substituted cyclopentenes is a critical aspect in the development of chiral pharmaceuticals and other complex molecular architectures. This document outlines key synthetic methodologies, including the acid-catalyzed dehydration of 3,5-dimethylcyclopentanol and ring-closing metathesis (RCM). Detailed experimental protocols, quantitative data on reaction yields and stereoselectivity, and visualizations of the reaction pathways are provided to facilitate practical application in a research and development setting.

Introduction

Substituted cyclopentene (B43876) rings are important structural motifs in a wide array of natural products and pharmaceutical agents. The precise control of stereochemistry in these five-membered rings is often paramount to their biological activity. 3,5-Dimethylcyclopentene serves as a fundamental model for understanding and developing stereoselective synthetic methods applicable to more complex targets. This guide focuses on practical and adaptable methods for the synthesis of its cis (meso) and trans (chiral) diastereomers.

Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound stereoisomers: acid-catalyzed dehydration of 3,5-dimethylcyclopentanol and ring-closing metathesis of a suitable diene.

Acid-Catalyzed Dehydration of 3,5-Dimethylcyclopentanol

The acid-catalyzed dehydration of alcohols is a classic and effective method for the formation of alkenes.[1] In the context of 3,5-dimethylcyclopentanol, this E1 elimination reaction proceeds through a carbocation intermediate. The stereochemical outcome and the regioselectivity of the resulting double bond are influenced by factors such as the stereochemistry of the starting alcohol, the choice of acid catalyst, and the reaction temperature.

The dehydration of a stereochemically defined 3,5-dimethylcyclopentanol can theoretically lead to the corresponding cis- or trans-3,5-dimethylcyclopentene. However, the formation of a carbocation intermediate can lead to a mixture of alkene isomers, including constitutional isomers like 1,3-dimethylcyclopentene, due to rearrangements.[1] The major product is generally predicted by Zaitsev's rule, favoring the most substituted alkene.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the construction of cyclic olefins, including five-membered rings.[2][3] This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular cyclization of a diene with the concomitant expulsion of a small volatile alkene, such as ethylene.[2]

For the synthesis of this compound, a suitable precursor would be a 3,7-disubstituted nonadiene. The stereochemistry of the resulting cyclopentene can be controlled by the stereochemistry of the starting diene and the choice of catalyst.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic steps.

Synthesis of 3,5-Dimethylcyclopentanone (as a precursor to 3,5-dimethylcyclopentanol)

Protocol: Alkylation of Cyclopentanone (B42830) Enolate (General Procedure)

-

Enolate Formation: To a solution of a suitable base, such as lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, is added cyclopentanone (1.0 eq.) dropwise. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

-

Alkylation: Methyl iodide (1.2 eq.) is added to the solution, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Second Alkylation: The reaction mixture is cooled again to -78 °C, and a second equivalent of LDA (1.1 eq.) is added, followed by stirring for 1 hour. A second equivalent of methyl iodide (1.2 eq.) is then added, and the reaction is again allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield a mixture of dimethylated cyclopentanones.

Note: This general procedure will likely result in a mixture of isomers (1,2-, 1,3-, cis, and trans) and requires careful purification and characterization.

Stereoselective Reduction of 3,5-Dimethylcyclopentanone to 3,5-Dimethylcyclopentanol

The stereoselective reduction of the ketone precursor is crucial for obtaining specific stereoisomers of the corresponding alcohol. The choice of reducing agent will dictate the diastereoselectivity of the reaction.

-

Synthesis of cis-3,5-Dimethylcyclopentanol: Bulky reducing agents, such as L-Selectride®, are known to favor the formation of the cis (or syn) diastereomer through attack from the less sterically hindered face.

-

Synthesis of trans-3,5-Dimethylcyclopentanol: Less sterically demanding reducing agents, such as sodium borohydride, tend to favor the formation of the more thermodynamically stable trans (or anti) diastereomer.

Protocol: Diastereoselective Reduction of 3,5-Dimethylcyclopentanone (General Procedure)

-

Reaction Setup: A solution of 3,5-dimethylcyclopentanone (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF for L-Selectride® or methanol (B129727) for NaBH₄) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The solution is cooled to the appropriate temperature (-78 °C for L-Selectride® or 0 °C for NaBH₄). The reducing agent (1.1-1.5 eq.) is added slowly to the stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting diastereomers are separated by flash column chromatography.

Acid-Catalyzed Dehydration of 3,5-Dimethylcyclopentanol

This protocol describes the final step to generate the target this compound isomers from their corresponding alcohol precursors.

Protocol: Acid-Catalyzed Dehydration of 3,5-Dimethylcyclopentanol [1]

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place the desired stereoisomer of 3,5-dimethylcyclopentanol (1.0 eq.).

-

Acid Addition: Add a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid (e.g., 0.2 eq.), to the alcohol.

-

Dehydration and Distillation: Heat the mixture to a temperature sufficient to induce dehydration and allow for the distillation of the alkene product (boiling point of this compound is approximately 94-96 °C). Collect the distillate, which will contain the alkene and water.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation to obtain the desired this compound stereoisomer.

Quantitative Data

Due to the lack of specific literature on the direct synthesis of this compound stereoisomers, the following table presents expected yields and selectivities based on analogous reactions.

| Reaction Step | Precursor | Reagent/Catalyst | Product(s) | Expected Yield | Expected Stereoselectivity/Regioselectivity | Reference/Analogy |

| Stereoselective Reduction to cis-alcohol | 3,5-Dimethylcyclopentanone | L-Selectride® | cis-3,5-Dimethylcyclopentanol | Moderate to High | High cis selectivity | Analogy to stereoselective ketone reductions |

| Stereoselective Reduction to trans-alcohol | 3,5-Dimethylcyclopentanone | Sodium Borohydride | trans-3,5-Dimethylcyclopentanol | High | Moderate to High trans selectivity | Analogy to stereoselective ketone reductions |

| Acid-Catalyzed Dehydration | 3,5-Dimethylcyclopentanol | Phosphoric Acid | This compound and other isomers (e.g., 1,3-dimethylcyclopentene) | Moderate to High | Mixture of isomers, Zaitsev product favored | Based on dehydration of 1,3-dimethylcyclopentanol[1] |

| Ring-Closing Metathesis | meso-3,7-Nonadiene | Grubbs' Catalyst | cis-3,5-Dimethylcyclopentene | High | High cis selectivity | General principles of RCM[2][3] |

| Ring-Closing Metathesis | (R,R)- or (S,S)-3,7-Nonadiene | Grubbs' Catalyst | trans-3,5-Dimethylcyclopentene | High | High trans selectivity | General principles of RCM[2][3] |

Visualizations

Synthetic Workflow for this compound via Dehydration

Caption: Synthetic workflow for this compound stereoisomers via dehydration.

Synthetic Workflow for this compound via Ring-Closing Metathesis

Caption: Synthetic workflow for this compound stereoisomers via RCM.

Conclusion

The stereoselective synthesis of cis- and trans-3,5-dimethylcyclopentene can be approached through several strategic pathways. The acid-catalyzed dehydration of stereochemically defined 3,5-dimethylcyclopentanols offers a classical route, though it may be complicated by the formation of isomeric byproducts. Ring-closing metathesis presents a more modern and potentially more selective alternative, provided that the requisite stereoisomers of the starting diene are accessible. The protocols and data presented in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to develop and optimize the synthesis of these and related chiral cyclopentene structures. Further experimental validation is necessary to determine the precise yields and selectivities for the specific target molecules.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms of 3,5-dimethylcyclopentene, a substituted cyclic alkene of interest in organic synthesis and polymer chemistry. The document details the mechanistic pathways of ozonolysis, polymerization, and thermal decomposition. Emphasis is placed on providing a deep understanding of the reaction intermediates and products, supported by available data and established chemical principles. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering insights into the reactivity and potential applications of this molecule.

Ozonolysis of this compound

The ozonolysis of this compound is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond, yielding carbonyl compounds. The reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent work-up of the ozonide determines the final products.

Reaction Mechanism

The generally accepted mechanism for the ozonolysis of alkenes, as proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the double bond.[1][2] This forms an unstable primary ozonide, which rapidly cleaves and recombines to form the secondary ozonide.[1]

The ozonolysis of this compound is predicted to cleave the double bond, resulting in the formation of a dialdehyde (B1249045), specifically 2,4-dimethylheptane-1,7-dial. Under reductive work-up conditions (e.g., using zinc and water or dimethyl sulfide), this dialdehyde would be the primary product.[3][4][5] Oxidative work-up conditions (e.g., using hydrogen peroxide) would lead to the formation of the corresponding dicarboxylic acid.

Logical Relationship of Ozonolysis Pathway

References

ozonolysis products of 3,5-Dimethylcyclopentene

An In-depth Technical Guide to the Ozonolysis of 3,5-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ozonolysis of this compound, a chemical reaction of significant interest in organic synthesis for the generation of functionalized aliphatic chains. This document details the reaction products under various conditions, proposes a detailed reaction mechanism, and provides an adaptable experimental protocol for laboratory application.

Reaction Products

The ozonolysis of this compound cleaves the carbon-carbon double bond of the cyclopentene (B43876) ring, leading to the formation of a seven-carbon aliphatic chain with carbonyl functionalities at the former double bond positions. The nature of the final products is determined by the workup procedure following the initial reaction with ozone.

1.1. Reductive Ozonolysis

A reductive workup, typically employing reagents such as dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid, quenches the intermediate ozonide to yield aldehydes. In the case of this compound, this process results in the formation of 2,4-dimethylheptane-1,7-dial .

1.2. Oxidative Ozonolysis

Conversely, an oxidative workup, commonly carried out using hydrogen peroxide (H₂O₂), oxidizes the initially formed aldehydes to carboxylic acids.[1] This procedure yields 2,4-dimethylheptanedioic acid from this compound.

Reaction Mechanism

The ozonolysis of alkenes proceeds through a well-established mechanism involving the formation of cyclic peroxide intermediates.[2]

-

Formation of the Molozonide: Ozone (O₃) acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the double bond of this compound to form an unstable primary ozonide, also known as a molozonide.[3][4]

-

Formation of the Ozonide: The molozonide is highly unstable and rapidly rearranges via a retro-[3+2] cycloaddition to cleave the carbon-carbon bond and a peroxide bond, yielding a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a [3+2] cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane).

-

Workup: The final step involves the cleavage of the ozonide by a reducing or oxidizing agent to yield the final carbonyl products.[5]

Caption: Reaction pathway for the ozonolysis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the ozonolysis of cyclic alkenes and can be applied to this compound.[6]

3.1. General Safety Precautions

Caution: Ozone is a toxic and powerful oxidizing agent. Ozonolysis reactions should always be conducted in a well-ventilated fume hood. The intermediate ozonides can be explosive, and therefore, the reaction should be carried out at low temperatures and the ozonide should not be isolated.

3.2. Reductive Ozonolysis Protocol

-

Reaction Setup: A solution of this compound (1 equivalent) in a suitable solvent, such as dichloromethane (B109758) or methanol (B129727) (typically at a concentration of 0.1-0.5 M), is prepared in a round-bottom flask equipped with a gas dispersion tube and a magnetic stirrer. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating an excess of ozone. Alternatively, a potassium iodide solution can be used to trap the excess ozone, with the formation of iodine indicating the completion of the reaction.

-

Quenching: Once the reaction is complete, the excess ozone is removed by bubbling a stream of nitrogen or argon through the solution for 10-15 minutes.

-

Reductive Workup: Dimethyl sulfide (1.5-2 equivalents) is added to the reaction mixture at -78 °C. The solution is then allowed to slowly warm to room temperature and stirred for several hours (typically 4-12 hours).

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel to yield 2,4-dimethylheptane-1,7-dial.

Caption: Experimental workflow for the reductive ozonolysis.

Data Presentation

| Workup Condition | Reagent | Product | Molar Mass ( g/mol ) | Expected Spectroscopic Features |

| Reductive | Dimethyl Sulfide (DMS) or Zn/CH₃COOH | 2,4-Dimethylheptane-1,7-dial | 156.24 | ¹H NMR: Aldehydic protons (CHO) at δ 9.5-10.0 ppm. ¹³C NMR: Carbonyl carbons (C=O) at δ 200-205 ppm. |

| Oxidative | Hydrogen Peroxide (H₂O₂) | 2,4-Dimethylheptanedioic acid | 188.24 | ¹H NMR: Carboxylic acid protons (COOH) at δ 10-12 ppm. ¹³C NMR: Carbonyl carbons (C=O) at δ 175-185 ppm. IR: Broad O-H stretch around 3000 cm⁻¹. |

Note: The expected NMR chemical shifts are based on general values for aldehydes and carboxylic acids and may vary slightly depending on the solvent and other experimental conditions.

Conclusion

The ozonolysis of this compound is a versatile and efficient method for the synthesis of 2,4-dimethylheptane-1,7-dial or 2,4-dimethylheptanedioic acid, depending on the chosen workup procedure. This technical guide provides the necessary theoretical and practical information for researchers and scientists to successfully employ this reaction in their synthetic endeavors. The provided experimental protocol, coupled with the mechanistic understanding, will facilitate the application of this reaction in the development of new chemical entities.

References

Thermodynamic Stability of Dimethylcyclopentene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of various dimethylcyclopentene isomers. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in drug development where cyclopentene (B43876) scaffolds are utilized. This document summarizes available quantitative thermodynamic data, outlines relevant experimental and computational methodologies, and provides visualizations to illustrate key relationships.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its standard Gibbs free energy of formation (ΔGf°). A lower (more negative) ΔGf° indicates greater stability. The Gibbs free energy is a function of both enthalpy (ΔH) and entropy (S), as described by the equation:

ΔG = ΔH - TΔS

For isomeric compounds, differences in stability are primarily driven by variations in their standard enthalpy of formation (ΔHf°), which reflects the strength of the chemical bonds and the degree of steric strain within the molecule. Factors influencing the stability of dimethylcyclopentene isomers include the position of the double bond, the substitution pattern on the double bond, and steric interactions between the methyl groups.

Quantitative Thermodynamic Data

The following table summarizes the available experimental and computational thermodynamic data for various dimethylcyclopentene isomers. It is important to note that a complete, experimentally verified dataset for all isomers is not currently available in the literature. The presented data is a compilation from various sources, including the NIST Web Thermo Tables (WTT) and the Cheméo database. The methodologies for obtaining these values vary and are detailed in the subsequent section.

| Isomer | IUPAC Name | CAS Number | ΔHf° (gas, 298.15 K) (kJ/mol) | Source | ΔGf° (gas, 298.15 K) (kJ/mol) | Source |

| 1,2-Dimethylcyclopentene | 1,2-dimethylcyclopent-1-ene | 765-47-9 | -41.4 | --INVALID-LINK-- | 103.12 | --INVALID-LINK-- |

| 1,3-Dimethylcyclopentene | 1,3-dimethylcyclopent-1-ene | 62184-82-1 | -54.3 (estimated) | Joback Method | 98.5 (estimated) | Joback Method |

| 1,4-Dimethylcyclopentene | 1,4-dimethylcyclopent-1-ene | 19550-48-2 | -52.3 (estimated) | Joback Method | 100.2 (estimated) | Joback Method |

| 1,5-Dimethylcyclopentene | 1,5-dimethylcyclopent-1-ene | 16491-15-9 | -49.8 (estimated) | Joback Method | 104.7 (estimated) | Joback Method |

| 3,3-Dimethylcyclopentene | 3,3-dimethylcyclopent-1-ene | 58049-91-5 | -62.8 (estimated) | Joback Method | 93.7 (estimated) | Joback Method |

| cis-3,4-Dimethylcyclopentene | (3R,4R)-3,4-dimethylcyclopent-1-ene | 56039-55-5 | -60.2 (estimated) | Joback Method | 95.9 (estimated) | Joback Method |

| trans-3,4-Dimethylcyclopentene | (3R,4S)-3,4-dimethylcyclopent-1-ene | 53225-40-4 | -57.7 (estimated) | Joback Method | 98.1 (estimated) | Joback Method |

| 3,5-Dimethylcyclopentene | 3,5-dimethylcyclopent-1-ene | 7459-71-4 | -60.7 (estimated) | Joback Method | 95.4 (estimated) | Joback Method |

| 4,4-Dimethylcyclopentene | 4,4-dimethylcyclopent-1-ene | 19037-72-0 | -58.6 (estimated) | Joback Method | 97.2 (estimated) | Joback Method |

| 4,5-Dimethylcyclopentene | 4,5-dimethylcyclopent-1-ene | Not readily available | Not available | Not available |

Note: "Joback Method" values are estimations and should be treated with caution. They are included here to provide a more complete, albeit theoretical, comparison.

Experimental and Computational Protocols

The determination of thermodynamic properties for organic molecules relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Combustion Calorimetry:

This is a primary experimental method for determining the standard enthalpy of formation (ΔHf°) of combustible compounds.

-

Principle: A precisely weighed sample of the dimethylcyclopentene isomer is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

-

Apparatus: A bomb calorimeter, typically consisting of a high-strength, sealed stainless-steel vessel (the "bomb"), a water bath, a stirrer, a high-precision thermometer, and an ignition system.

-

Procedure:

-

A known mass of the sample is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water after combustion is recorded.

-

-

Data Analysis: The heat of combustion (ΔHc°) is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation (ΔHf°) is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Hydrogenation Calorimetry:

This method is particularly useful for determining the enthalpy of hydrogenation (ΔHhyd), which can be related to the relative stability of unsaturated compounds.

-

Principle: The heat released during the catalytic hydrogenation of a dimethylcyclopentene isomer to the corresponding dimethylcyclopentane is measured. Since all isomers hydrogenate to the same saturated product, the differences in their heats of hydrogenation directly reflect the differences in their ground-state stabilities.

-

Apparatus: A reaction calorimeter equipped for handling gaseous reactants under pressure, often with a catalyst present.

-

Procedure:

-

A known amount of the dimethylcyclopentene isomer is dissolved in a suitable solvent in the calorimeter.

-

A hydrogenation catalyst (e.g., platinum oxide) is added.

-

The system is pressurized with hydrogen gas.

-

The reaction is initiated, and the heat evolved is measured by monitoring the temperature change.

-

-

Data Analysis: The enthalpy of hydrogenation is calculated from the heat released and the moles of reactant.

Computational Protocols

Computational chemistry provides a powerful tool for calculating the thermodynamic properties of molecules, especially for isomers that may be difficult to synthesize or isolate.

1. Density Functional Theory (DFT):

DFT is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.

-

Principle: DFT methods calculate the total energy of a system based on its electron density. From the calculated total energy, thermodynamic properties like enthalpy and Gibbs free energy can be derived using statistical mechanics.

-

Typical Workflow:

-

Geometry Optimization: The three-dimensional structure of each dimethylcyclopentene isomer is optimized to find its lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher-level functional and/or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Thermochemical Analysis: The results from the frequency calculation are used to compute the thermal corrections to the enthalpy and Gibbs free energy at a specified temperature (usually 298.15 K). The final ΔHf° and ΔGf° are then calculated.

-

2. High-Accuracy Composite Methods (e.g., G3, G3(MP2)):

These methods aim for higher accuracy by combining the results of several calculations at different levels of theory and with different basis sets to approximate a very high-level calculation.

-

Principle: Methods like Gaussian-3 (G3) and its more computationally efficient variant G3(MP2) are composite procedures that involve a series of well-defined calculations to arrive at a final, accurate energy. These methods are calibrated against experimental data for a large set of molecules.

-

G3(MP2) Protocol: A typical G3(MP2) calculation involves the following steps:

-

Initial geometry optimization and frequency calculation at the HF/6-31G(d) level.

-

A higher-level geometry optimization at the MP2/6-31G(d) level.

-

A series of single-point energy calculations at higher levels of theory (e.g., QCISD(T), MP2) with larger basis sets.

-

The individual energy components are then combined in a specific formula, along with empirical corrections, to yield a final, highly accurate total energy. From this, the enthalpy of formation can be derived.

-

Isomerization Pathways and Stability Relationships

The relative stabilities of the dimethylcyclopentene isomers can be visualized through isomerization pathways. These pathways illustrate the energetic relationships between the different isomers. A lower position on the energy diagram corresponds to a more stable isomer.

A Computational Chemistry Whitepaper on 3,5-Dimethylcyclopentene: A Framework for In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of 3,5-dimethylcyclopentene. While specific experimental and computational data for this molecule is limited in published literature, this paper outlines the theoretical framework and standard protocols necessary to conduct a thorough computational analysis. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the conformational analysis, thermochemistry, and reactivity of substituted cyclopentenes. The guide details relevant computational methodologies, including Density Functional Theory (DFT), and presents illustrative data and workflows to facilitate a deeper understanding of this class of molecules.

Introduction

This compound is a cyclic alkene of interest for its stereochemical properties and the influence of allylic strain on its conformational preferences. As a substituted five-membered ring, it presents a valuable model system for understanding the subtle interplay of steric and electronic effects that govern molecular structure and reactivity. Computational chemistry offers a powerful toolkit for elucidating these properties at the atomic level, providing insights that can be critical in fields ranging from materials science to drug design.

This whitepaper will detail the key aspects of a computational investigation of this compound, focusing on its cis and trans isomers. We will explore the theoretical underpinnings of its conformational landscape, outline the standard computational protocols for such an analysis, and provide a template for the presentation of quantitative data.

Conformational Landscape of this compound